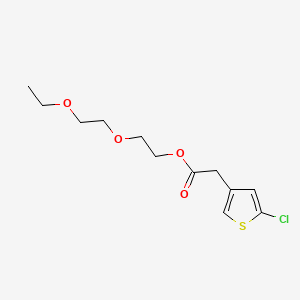
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate is an organic compound that features a thiophene ring substituted with a chlorine atom and an acetate group
Métodos De Preparación
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 2-(5-chlorothiophen-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate involves its interaction with molecular targets in biological systems. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(2-Ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate can be compared with other thiophene derivatives such as:
2-(2-Ethoxyethoxy)ethyl acetate: This compound lacks the chlorine atom and the thiophene ring, making it less versatile in certain applications.
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.
The unique combination of the ethoxyethoxyethyl group and the chlorothiophene ring in this compound provides it with distinct properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H17ClO4S |
|---|---|
Peso molecular |
292.78 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxy)ethyl 2-(5-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H17ClO4S/c1-2-15-3-4-16-5-6-17-12(14)8-10-7-11(13)18-9-10/h7,9H,2-6,8H2,1H3 |
Clave InChI |
KJLTZSQTMWYQRY-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC(=O)CC1=CSC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















